Boronic acid, [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]-
Description
The compound Boronic acid, [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]- features a phenylboronic acid scaffold with an ethylamino spacer terminating in a methylsulfonyl group. This structure combines the reactivity of the boronic acid moiety with the steric and electronic effects of the sulfonamide group, making it relevant in medicinal chemistry, particularly for enzyme inhibition or as a synthetic intermediate .
Properties
IUPAC Name |
[4-[2-(methanesulfonamido)ethyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO4S/c1-16(14,15)11-7-6-8-2-4-9(5-3-8)10(12)13/h2-5,11-13H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDGEKJGALNMPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCNS(=O)(=O)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471408 | |
| Record name | Boronic acid, [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375346-00-2 | |
| Record name | Boronic acid, [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Hydrogenation of 4-Nitrobenzeneboronic Acid
Step 2: Sulfonylation with Methylsulfonyl Chloride
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Substrate : 4-Aminophenylboronic acid (13.7 g, 0.1 mol).
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Reagents :
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Methylsulfonyl chloride (11.5 g, 0.1 mol).
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Base: Triethylamine (14.2 g, 0.14 mol).
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Conditions :
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Solvent: Tetrahydrofuran (50 mL).
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Temperature: 25°C.
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Duration: 5 hours.
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Workup : Quenching with H₂O (150 mL), filtration, and drying.
Alternative Nitration-Reduction Pathway
Based on CN104277060A, this method modifies substituents post-boronic acid formation:
Step 1: Nitration of 4-Carboxyphenylboronic Acid
Step 2: Esterification and Reduction
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Esterification : Methanol/H₂SO₄ reflux to yield methyl ester.
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Reduction : H₂ (1–3 atm) over Pd/C, 30–50°C, 8–10 hours.
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Sulfonylation : Methylsulfonyl chloride in dichloromethane.
Reaction Optimization and Critical Parameters
Catalyst Loading and Hydrogen Pressure
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Pd/C Catalyst | 0.02–0.1 wt% | >95% conversion |
| H₂ Pressure | 0.2–1 atm | Prevents over-reduction |
| Reaction Time | 3–6 hours | Maximizes amine purity |
Sulfonylation Efficiency
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Solvent : THF > NMP > Dichloromethane (polar aprotic solvents enhance reactivity).
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Base : Triethylamine (1.4 eq.) neutralizes HCl, preventing boronic acid decomposition.
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Molar Ratio : 1:1.2 (amine:mesyl chloride) minimizes side products.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CD₃OD) :
δ 7.73–7.76 (m, 2H, Ar-H), 7.63–7.68 (m, 2H, Ar-H), 4.21–4.26 (s, 3H, SO₂CH₃), 3.45–3.50 (t, 2H, CH₂NH), 2.85–2.90 (t, 2H, CH₂B). -
FT-IR (KBr) :
3311 cm⁻¹ (N-H), 1674 cm⁻¹ (B-O), 1320/1140 cm⁻¹ (SO₂ asym/sym).
Challenges and Mitigation Strategies
Boronic Acid Stability
Chemical Reactions Analysis
Types of Reactions
Boronic acid, [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halides and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions include boronic esters, boronic anhydrides, and substituted boronic acids. These products are valuable intermediates in organic synthesis and pharmaceutical development.
Scientific Research Applications
Anticancer Activity
Boronic acid derivatives have shown promise in the development of anticancer agents. The ability of boronic acids to form reversible covalent bonds with diols enhances their bioactivity. For instance, the incorporation of boronic acid into drug design has been linked to improved inhibition of enzymes involved in cancer progression. A study demonstrated that the introduction of a boronic acid moiety significantly increased the potency of inhibitors targeting autotaxin, an enzyme implicated in tumor metastasis, achieving an IC50 value as low as 6 nM .
Antibiotic Development
Boronic acids are also being explored as potential antibiotic agents. Their ability to interact with β-lactamases—enzymes that confer antibiotic resistance—has led to the synthesis of novel inhibitors that can effectively combat resistant bacterial strains. For example, compounds designed with boronic acid functionalities have shown high affinity for class C β-lactamases, with inhibitory constants (Ki) in the nanomolar range . This application is crucial in addressing the growing concern of antibiotic resistance.
Reversible Click Chemistry
The unique properties of boronic acids facilitate their use in reversible click chemistry, which is pivotal for bioconjugation applications. The ability to form stable complexes with diols allows for the development of dynamic systems where biological molecules can be selectively labeled or modified. Recent advances have highlighted applications in creating targeted drug delivery systems and developing biosensors .
Affinity Chromatography
Boronic acids are utilized in affinity chromatography for the purification and separation of biomolecules. The synthesis of silica phases modified with sulfonyl-phenylboronic acids has been explored for their effectiveness in capturing glycoproteins through boronate affinity interactions . This method leverages the specific binding properties of boronic acids to enhance the selectivity and efficiency of protein purification processes.
Development of Functional Materials
The incorporation of boronic acids into polymeric materials has led to the creation of functionalized surfaces with tailored properties. These materials can be engineered for specific applications such as drug release systems or sensors that respond to environmental stimuli . The dynamic nature of boron-based interactions enables the design of smart materials capable of undergoing reversible changes in response to external conditions.
Synthesis Techniques
The synthesis of 4-[2-[(methylsulfonyl)amino]ethyl]phenyl]boronic acid can be achieved through various methods, including Suzuki coupling reactions and other boron-mediated transformations. These techniques allow for the efficient incorporation of functional groups that enhance the compound's reactivity and application potential across different fields.
Summary Table: Key Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Development of anticancer and antibiotic agents | Enhanced potency against autotaxin |
| Bioconjugation | Use in reversible click chemistry for selective labeling | Effective in drug delivery systems |
| Affinity Chromatography | Capture and purification of biomolecules | High selectivity for glycoproteins |
| Material Science | Creation of functionalized materials for sensors and drug release systems | Smart materials with reversible properties |
Mechanism of Action
The mechanism of action of boronic acid, [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing catalysis.
Comparison with Similar Compounds
Comparative Analysis Table
Key Research Findings
- Synthesis: The target compound’s ethylamino spacer can be synthesized via coupling reactions similar to those used for Boc-protected analogues, involving Suzuki-Miyaura cross-coupling or amidation steps .
- Biological Activity : The ethyl spacer may enhance binding flexibility in enzyme pockets compared to rigid direct-attachment analogues. For example, in tubulin inhibitors, extended spacers improve interactions with hydrophobic regions .
Biological Activity
Boronic acids are a class of organic compounds known for their unique properties and biological activities. The specific compound "Boronic acid, [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]-" has garnered attention for its potential therapeutic applications, particularly in the fields of cancer treatment and antibacterial activity. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's structure features a boronic acid moiety attached to a phenyl group with a methylsulfonyl aminoethyl substituent. This design is significant as it enhances the compound's interaction with biological targets, potentially improving its efficacy.
Key Structural Features
- Boronic Acid Group : Known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.
- Methylsulfonyl Group : Enhances solubility and stability while potentially contributing to biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of boronic acid derivatives. For instance, compounds similar to "Boronic acid, [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]-" have shown promising results in inhibiting cancer cell proliferation.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of boronic acid derivatives on various cancer cell lines. The results indicated that:
- The compound exhibited an IC50 value of 18.76 ± 0.62 µg/mL against MCF-7 (breast cancer) cells, demonstrating significant cytotoxicity.
- Comparatively, the compound showed no toxic effects on healthy cell lines, indicating selectivity towards cancerous cells .
Antibacterial Activity
Boronic acids also display antibacterial properties. Research indicates that "Boronic acid, [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]-" can effectively inhibit the growth of certain bacterial strains.
Table 1: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 6.50 mg/mL |
| Klebsiella pneumoniae | Not specified |
The above table illustrates the effectiveness of the compound against common pathogens, suggesting its potential as an antibacterial agent .
Enzyme Inhibition
Boronic acids are known to inhibit various enzymes, including serine proteases and β-lactamases. The inhibition mechanism typically involves the formation of stable complexes with active site residues.
Enzyme Inhibition Study
In a recent study on enzyme inhibition:
- The compound demonstrated significant inhibition against butyrylcholinesterase with an IC50 value of 3.12 ± 0.04 µg/mL , indicating strong potential for neuroprotective applications .
- Other enzyme activities assessed include antiurease and antithyrosinase, showcasing a broad spectrum of action against different biological targets .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of boronic acid derivatives. Modifications to the phenyl ring or substituents can significantly affect biological activity.
Key Findings from SAR Studies
Q & A
[Basic] What are the standard synthetic routes for preparing [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]boronic acid?
The synthesis typically involves introducing the sulfonamide group onto a phenylboronic acid framework. Starting materials such as phenylboronic acid derivatives and sulfonamides are reacted under basic conditions (e.g., sodium carbonate or potassium phosphate) to facilitate nucleophilic substitution or coupling reactions. The ethylsulfonamide group is incorporated via stepwise functionalization, ensuring precise control over regioselectivity .
[Basic] Which analytical techniques are commonly employed to characterize boronic acid derivatives like this compound?
Common techniques include:
- MALDI-MS : For mass analysis, though boronic acids often require derivatization (e.g., diol esterification) to prevent boroxine formation during ionization .
- LC-MS/MS : Validated for detecting trace impurities (e.g., genotoxic boronic acids) at sub-ppm levels, adhering to ICH guidelines for pharmaceutical applications .
- Surface Plasmon Resonance (SPR) : To study glycoprotein interactions by immobilizing the boronic acid on dextran-coated substrates .
[Advanced] How can researchers mitigate boroxine interference during MALDI-MS analysis of peptide boronic acids?
Two methodological approaches are recommended:
- Derivatization with diols or sugars : Converts boronic acids to cyclic esters, eliminating dehydration/trimerization. For example, pinacol esterification stabilizes the compound for reliable detection .
- In situ on-plate esterification : Using 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent simplifies workflow and enhances signal clarity .
[Advanced] What experimental conditions optimize the selectivity of boronic acid-based glycoprotein capture systems?
Selectivity is influenced by buffer composition and pH:
- Buffer choice : Phosphate or Tris buffers reduce non-specific secondary interactions (e.g., electrostatic or hydrophobic forces) that diminish specificity .
- pH adjustment : Moderately elevated pH (e.g., 8.5–9.0) enhances boronic acid-diol binding, while competitive elution with borate buffer allows reversible dissociation of captured glycoproteins .
[Advanced] How can contradictory data arising from non-specific interactions in glycoprotein binding assays be resolved?
- Competitive elution : Use sorbitol or fructose to displace weakly bound proteins, isolating true boronic acid-diol interactions .
- Secondary interaction mapping : Employ SPR with mutant proteins or modified substrates to identify and suppress non-specific binding pathways .
[Advanced] What strategies assess the thermal stability of aromatic boronic acids for high-temperature applications?
- Thermogravimetric Analysis (TGA) : Quantifies decomposition temperatures and identifies degradation pathways (e.g., boroxine formation or oxidative breakdown).
- Structural modifications : Electron-withdrawing groups (e.g., sulfonamide) enhance stability, as shown in derivatives stable up to 600°C .
[Advanced] How is this boronic acid utilized in Suzuki-Miyaura cross-coupling for drug development?
The compound acts as a key intermediate in aryl-aryl bond formation:
- Ligand design : The sulfonamide group enhances solubility and directs regioselectivity in coupling reactions.
- Pharmaceutical synthesis : Used to construct biaryl motifs in protease inhibitors or kinase-targeting agents, leveraging its compatibility with Pd catalysts .
[Advanced] What methodologies detect and quantify boronic acid impurities in pharmaceuticals?
- LC-MS/MS with MRM : Enables simultaneous detection of carboxy- and methyl-phenylboronic acid impurities at ≤1 ppm. Validation parameters (linearity, LOQ, accuracy) follow ICH Q2(R1) guidelines .
[Advanced] How are boronic acid-functionalized polymers engineered for glucose-sensing applications?
- Redox-active polymer integration : Poly-nordihydroguaiaretic acid enhances sensor stability and acts as a molecular sieve, excluding interferents like plasma proteins.
- Competitive displacement assays : Glucose displaces the polymer from the boronic acid receptor, enabling reusable electrochemical monitoring .
[Advanced] How is boronic acid loading optimized in adsorption materials for 1,3-propanediol separation?
- Resin functionalization : 4-Carboxyphenylboronic acid-modified resins achieve higher loading (1.22 mmol/g) compared to other derivatives.
- Chloromethyl site utilization : Quantify unreacted sites via titration to balance boronic acid density and structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
